B1575621 Venom antimicrobial peptide-9

Venom antimicrobial peptide-9

Cat. No.: B1575621
Attention: For research use only. Not for human or veterinary use.
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Description

Venom Antimicrobial Peptide-9 (VAMP-9), also referred to as MeVAMP-9 in Mesobuthus eupeus (Lesser Asian scorpion), is a linear, non-disulfide-bridged peptide with demonstrated antimicrobial properties . VAMP-9 is phylogenetically related to other scorpion-derived AMPs, such as BmK1 and BmKn2 from Mesobuthus martensii, sharing 82–93% sequence identity with these peptides . However, it exhibits lower homology (39–60%) with cytotoxic peptides like IsCT2 from Opisthacanthus madagascariensis, underscoring its unique evolutionary and functional profile .

Properties

bioactivity

Antibacterial, Antifungal

sequence

FFGHLFKLATKIIPSLFQ

Origin of Product

United States

Chemical Reactions Analysis

Structural Engineering of Venom-Derived Antimicrobial Peptides

Venom peptides like mastoparan-L (from wasp venom) and polybia-CP (from wasp venom) serve as templates for engineering antimicrobial agents. These peptides are typically helical, amphipathic, and cationic, enabling membrane interactions .

Key Structural Modifications:

  • Mastoparan-L was engineered into mast-MO by incorporating the FLPII motif at the N-terminus to enhance immunomodulatory and antimicrobial properties .

  • Polybia-CP derivatives were optimized via substitution of hydrophobic residues (e.g., replacing Ile at position 5) to reduce toxicity while preserving antimicrobial activity .

Example Reaction:

text
mast-L (wild-type) → mast-MO (engineered with FLPII motif)

This modification increased α-helical content (determined via CD spectroscopy) and reduced hemolysis (toxicity to human cells) from 50% to <10% at 100 μM .

Membrane Permeabilization Mechanisms

Venom peptides destabilize bacterial membranes through pore formation or lipid bilayer disruption. For example:

  • Melectin (bee venom) increases bacterial membrane permeability by disrupting the lipid bilayer, as evidenced by SYTO9/PI fluorescence assays .

  • PvAMP66 (spider venom) achieves a minimum inhibitory concentration (MIC) of 12.5 μM against P. aeruginosa, likely via amphipathic helix-mediated membrane disruption .

Mechanistic Pathway:

text
AMPs (cationic, helical) → Bind bacterial membranes → Pore formation → Membrane depolarization → Bacterial death

Example Data:

PeptideSequenceMIC (μM) vs E. coliMIC (μM) vs S. aureus
mast-MOFLPII-mastoparan-L2550
PvAMP66WKKIKKFF-NH₂5025
melectin(Natural peptide)N/AN/A

Immunomodulatory Effects

Some peptides modulate host immune responses:

  • mast-MO reduces proinflammatory cytokines (IL-12, TNF-α, IL-6) while enhancing leukocyte recruitment .

  • Polybia-CP derivatives exhibit chemotactic activity, attracting polymorphonuclear leukocytes .

Example Reaction:

text
mast-MO → Binds host immune receptors → ↑ Leukocyte migration → ↓ Inflammation

Combination Therapy with Conventional Antibiotics

Venom peptides can act as adjuvants to enhance antibiotic efficacy:

  • Marcin-18 (scorpion venom) synergizes with gentamicin to reduce K. pneumoniae MICs from 200 μM to 45.49 μM .

  • La47 (spider venom) potentiates chloramphenicol activity against S. aureus .

Limitations and Challenges

  • Toxicity : Many native peptides (e.g., mastoparan-L) exhibit hemolysis (e.g., 50% at 100 μM) .

  • Scalability : Venom peptides are often produced via chemical synthesis due to low natural abundance .

Comparison with Similar Compounds

Sequence and Phylogenetic Relationships

VAMP-9’s sequence identity varies significantly across scorpion AMPs (Table 1):

Peptide Source Organism Sequence Identity with VAMP-9 Key Characteristics
BmK1/BmKn2 Mesobuthus martensii 90–93% High antimicrobial activity; low cytotoxicity
Tx348 Buthus occitanus israelis 82% Putative toxin; uncharacterized activity
IsCT2 O. madagascariensis 39% Cytotoxic; targets eukaryotic cells
Pandinin-1/2 Pandinus imperator 39–60% Broad-spectrum activity; hemolytic

Phylogenetic analysis places VAMP-9 in a clade with Mesobuthus-specific AMPs, distinct from cytotoxic peptides like IsCT2, which cluster separately . This divergence correlates with functional differences: VAMP-9 and its close relatives exhibit selective antimicrobial action, while IsCT2 and Pandinin-1/2 show broader cytotoxicity .

Structural and Functional Features

In contrast, cytotoxic peptides like IsCT2 adopt β-sheet structures, which enhance interactions with eukaryotic membranes . VAMP-9’s linear, non-disulfide-bridged architecture suggests a mechanism akin to pore formation or membrane depolarization, common among short, cationic AMPs .

Antimicrobial Activity and Selectivity

VAMP-9’s activity profile is distinct from both natural and synthetic analogs:

  • Natural Peptides : Compared to BmK1 (MIC: 2–8 µg/mL against Gram-negative bacteria), VAMP-9’s potency remains unquantified in the provided evidence. However, its high sequence similarity to BmK1 suggests comparable efficacy .
  • Synthetic Peptides: StAMP-9, a 10-mer synthetic peptide, exhibits immediate bactericidal effects (MIC: 1–4 µg/mL) and high selectivity (non-hemolytic up to 100 µg/mL) but requires structural modifications (e.g., D-amino acids) to resist proteolysis . VAMP-9, being naturally derived, may inherently possess greater proteolytic stability, though this remains untested .

Stability and Optimization Strategies

While synthetic peptides like StAMP-9 face challenges in proteolytic stability, natural AMPs like VAMP-9 may benefit from evolutionary optimizations. For instance, cyclization or incorporation of non-natural amino acids—common strategies for synthetic AMPs—could further enhance VAMP-9’s durability if required .

Mechanisms of Action

VAMP-9 likely disrupts bacterial membranes via electrostatic interactions, a hallmark of cationic AMPs. This contrasts with cytotoxic peptides like IsCT2, which penetrate eukaryotic membranes via hydrophobic β-sheet domains .

Toxicity Profile

VAMP-9’s low homology to cytotoxic peptides (e.g., IsCT2) suggests minimal off-target effects, a critical advantage over hemolytic peptides like Pandinin-1/2 . However, empirical cytotoxicity data are needed to confirm this hypothesis.

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